molecular formula C19H31NO2 B262414 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol

1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol

Cat. No. B262414
M. Wt: 305.5 g/mol
InChI Key: HQISKTKZYSOASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a beta-blocker that is used to treat hypertension, angina, and other cardiovascular conditions. In

Mechanism of Action

The mechanism of action of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol involves its ability to block beta-adrenergic receptors. By doing so, it reduces the effects of adrenaline and other stress hormones on the heart and blood vessels, leading to a decrease in blood pressure and heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol include a decrease in heart rate, blood pressure, and cardiac output. It also reduces the release of renin, a hormone that regulates blood pressure, from the kidneys. In addition, it has been shown to have anxiolytic effects, reducing anxiety and panic symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is its specificity for beta-adrenergic receptors, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol. One potential direction is the development of more selective beta-blockers that target specific beta-adrenergic receptors. Another direction is the exploration of its potential use in the treatment of other conditions, such as migraines and post-traumatic stress disorder. Furthermore, the development of new synthesis methods and modifications to the compound may lead to improved efficacy and safety profiles.
In conclusion, 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol is a chemical compound that has been extensively studied for its potential applications in various fields. Its well-established mechanism of action and safety profile make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol can be achieved through several methods. One of the most common methods involves the reaction of 1-azepanamine with 2-isopropyl-5-methylphenol in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with propanol to yield the final compound.

Scientific Research Applications

1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol has been extensively studied for its potential applications in various fields. In the medical field, it has been used as a beta-blocker to treat hypertension, angina, and other cardiovascular conditions. It has also been studied for its potential use in the treatment of anxiety and panic disorders.

properties

Product Name

1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

1-(azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol

InChI

InChI=1S/C19H31NO2/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20-10-6-4-5-7-11-20/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3

InChI Key

HQISKTKZYSOASU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O

Origin of Product

United States

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